molecular formula C9H8N2O4 B175935 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one CAS No. 103361-68-8

4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

Cat. No. B175935
M. Wt: 208.17 g/mol
InChI Key: XVUXEVROROOLKY-UHFFFAOYSA-N
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Description

“4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one” is a chemical compound with the molecular formula C9H8N2O4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one” is 208.17 . The structure includes a benzoxazinone core, which is a heterocyclic compound consisting of a benzene ring fused to an oxazine ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has demonstrated the utility of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one derivatives in the synthesis of heterocyclic compounds. For instance, the synthesis of 2H-1,4-benzoxazine derivatives from 1,2-epoxy-3-(2-nitroaryloxy)propanes showcases the versatility of nitro-substituted benzoxazinones in organic synthesis. This method involves the reduction of the nitro group before epoxide functionality, illustrating a novel pathway in oxazine synthesis (Qing-Yuan Meng et al., 2009).

Antifungal Applications

  • Benzoxazinone derivatives have been explored for their antifungal properties, with some compounds displaying moderate to good antifungal activity against various agricultural fungi. This suggests potential applications in agricultural chemistry, particularly in the development of new fungicides (M. Śmist et al., 2016).

Intermediate for Oxygen-functionalized Aromatic Compounds

  • The synthesis of functionalized 4H-1,2-benzoxazine derivatives highlights the role of benzoxazinone structures as intermediates for oxygen-functionalized aromatic compounds. This is significant in the development of complex organic molecules with potential applications in material science and pharmaceuticals (Satoshi Nakamura et al., 2003).

Potential in Herbicide Development

  • The preparation of 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an intermediate for the synthesis of the herbicide flumioxazin, showcases the application of benzoxazinone derivatives in the development of agrochemicals. This highlights the compound's relevance in synthesizing more efficient and selective herbicides (Y. Hai & Liao Wen-wen, 2006).

Ecological Role and Bioactivity

  • The ecological role and bioactivity of benzoxazinones, including compounds related to 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, have been investigated for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. This research underscores the potential of benzoxazinone derivatives in natural herbicide models and their ecological significance in chemical defense mechanisms of plants (F. A. Macias et al., 2009).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Always seek medical advice in these situations .

properties

IUPAC Name

4-methyl-6-nitro-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-10-7-4-6(11(13)14)2-3-8(7)15-5-9(10)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUXEVROROOLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363127
Record name 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

CAS RN

103361-68-8
Record name 4-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103361-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaH (0.57 g, 23.75 mmol) was added to a solution of 6-nitro-4H-benzo[1,4]oxazin-3-one (2.3 g, 11.85 mmol) in DMF (50 ml) at 0° C. The mixture was stirred at 0° C. for 10 minutes and then CH3I (1.5 ml, 24.04 mmol) was added. The mixture was stirred at 0° C. for one hour, then at room temperature for one hour. The mixture was partitioned between EtOAc and water. The organic layer was dried (MgSO4), filtered, and concentrated under reduced pressure to give 2.5 g of 4-methyl-6-nitro-4H-benzo[1,4]oxazin-3-one as a solid, 100%.
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0.57 g
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2.3 g
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50 mL
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1.5 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 6-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine using the method described in Example 19. Yield: 3.01 g (56%) of product as a yellow solid. mp 185-187; 'H NMR (300 MHz, DMSO) and 7.968 (dd, J=8.9 Hz, 2H), 7.78 (d, J=2.5H 1H), 7.363 (d, J=8.9 2H), 4.799 (s, 2H), 3.32 (s, 3H); 13C NMR (75 MHz, DMSO) and 164.430, 144.77, 135.913, 118.824, 115.808, 111.5142, 66.944, 20.82; Mass Spectrum M+ m/z 208.
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3.01 g
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